molecular formula C8H9ClN2O3 B8384487 2-Chloro-4-methoxy-6-methyl-pyrimidine-5-carboxylic acid methyl ester

2-Chloro-4-methoxy-6-methyl-pyrimidine-5-carboxylic acid methyl ester

Cat. No.: B8384487
M. Wt: 216.62 g/mol
InChI Key: FMFGWOLNYHLJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methoxy-6-methyl-pyrimidine-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

methyl 2-chloro-4-methoxy-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H9ClN2O3/c1-4-5(7(12)14-3)6(13-2)11-8(9)10-4/h1-3H3

InChI Key

FMFGWOLNYHLJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloro-6-methyl-pyrimidine-5-carboxylic acid methyl ester (15.3 g, 69.6 mmol) in methanol (150 mL) at 0° C. under nitrogen with magnetic stirring is added 0.5 M NaOMe in MeOH (139 mL, 69.6 mmol) in dropwise fashion over 1 h. HOAc (2 mL) is added and the reaction mixture is evaporated at reduced pressure. The resulting residue is treated with sat. NaHCO3 (100 mL) and extracted with EtOAc (120 mL×3). The combined organic layers are washed with water (75 mL) and brine (75 mL), dried over magnesium sulfate, filtered and evaporated at reduced pressure to obtain a cream-colored solid. Purification by chromatography on silica gel (1:3 ether/hexanes) affords the title compound a s a white solid (less polar of two isomeric addition products formed) and 4-chloro-2-methoxy-6-methyl-pyrimidine-5-carboxylic acid methyl ester. 2-Chloro-4-methoxy-6-methyl-pyrimidine-5-carboxylic acid methyl ester 1H NMR (CDCl3) δ=4.03 (s, 3H), 3.92 (s, 3H), 2.48 (s, 3H). 4-Chloro-2-methoxy-6-methyl-pyrimidine-5-carboxylic acid methyl ester 1H NMR (CDCl3) δ=4.03 (s, 3H), 3.95 (s, 3H), 2.50 (s, 3H).
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15.3 g
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150 mL
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139 mL
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2 mL
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